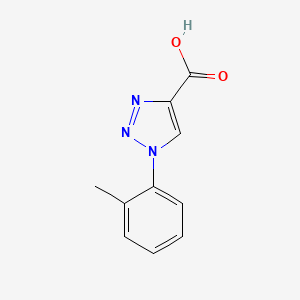

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4 and a 2-methylphenyl substituent at position 1 of the triazole ring. The 2-methylphenyl substituent likely imparts steric and electronic effects distinct from other aryl-substituted triazoles, influencing reactivity and intermolecular interactions .

属性

IUPAC Name |

1-(2-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-2-3-5-9(7)13-6-8(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYJQFRBEKQYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099631-80-7 | |

| Record name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

One effective method to synthesize 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which includes the 1-(2-methylphenyl) derivative, involves the use of a halogenated triazole intermediate, specifically 1-substituted-4,5-dibromo-1H-1,2,3-triazole, as the starting material. The process proceeds through selective substitution and carboxylation steps using Grignard reagents and carbon dioxide.

Detailed Procedure

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole

The dibromo-triazole intermediate is dissolved in a tetrahydrofuran (THF)/methyl tetrahydrofuran (MeTHF) solvent mixture and cooled to between −78 °C and 0 °C. A Grignard reagent such as isopropylmagnesium chloride is added in a molar ratio of approximately 1:0.8–1.5 relative to the dibromo compound. The mixture is stirred for 0.5 to 2 hours to selectively replace one bromine atom.

After quenching with hydrochloric acid and extraction with an organic solvent, the product is dried and concentrated under reduced pressure. Cooling the solution induces crystallization of 1-substituted-4-bromo-1H-1,2,3-triazole, which is isolated by filtration and drying.

Step 2: Carboxylation via Grignard Intermediate

The 1-substituted-4-bromo-1H-1,2,3-triazole is dissolved in THF and treated with an isopropylmagnesium chloride-lithium chloride complex at 0 °C to 16 °C for about 1 hour, forming a magnesium intermediate. The reaction mixture is then cooled to −10 °C, and carbon dioxide gas is bubbled through for 10 to 15 minutes to introduce the carboxyl group at the 4-position.

After acidification with hydrochloric acid and extraction, the crude carboxylic acid product is obtained by drying and concentration.

Step 3: Optional Methylation

The crude acid can be further methylated by reaction with methyl iodide in the presence of potassium carbonate in a THF/dimethylformamide (DMF) solvent system at 20 °C to 40 °C for 24 to 48 hours to yield methyl esters or other derivatives if desired.

Yield and Conditions

- The yield of the final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid varies depending on the substituent; for example, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid was obtained in 49% yield, while 1-cyclopropylmethyl derivatives reached up to 64% yield under optimized conditions.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, THF/MeTHF, −78 °C to 0 °C | 1-substituted-4-bromo-1H-1,2,3-triazole | Isolated by crystallization |

| 2 | Isopropylmagnesium chloride-lithium chloride complex, CO2 bubbling, −10 °C, acidification | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (crude) | — |

| 3 | Methyl iodide, potassium carbonate, THF/DMF, 20–40 °C, 24–48 h | Methylated derivative (optional) | 49–64% |

Source: Adapted from patent US20180029999A1

Synthesis via Azide-Alkyne Cycloaddition (Click Chemistry)

Method Overview

Another common and versatile approach to prepare 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This method involves the reaction of an aryl azide derived from 2-methylphenyl precursors with an alkyne bearing a carboxyl functionality.

Detailed Procedure

-

The 2-methylphenyl moiety is converted into the corresponding azide via diazotization of the amine derivative followed by substitution with sodium azide.

-

The aryl azide is reacted with propargyl carboxylic acid or its derivatives in the presence of a copper(I) catalyst, such as copper sulfate with sodium ascorbate as a reducing agent, under mild conditions (room temperature to slightly elevated temperatures).

-

The reaction typically proceeds with high regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole ring. The product is isolated by standard purification techniques such as crystallization or chromatography.

Advantages

High regioselectivity and yields.

Mild reaction conditions.

Broad substrate scope allowing variation of substituents.

Source: General synthetic methodology for triazole derivatives and industrial adaptations

Alternative Approaches Involving Lithiation and Carbon Dioxide Insertion

Method Overview

For related triazole derivatives, lithiation at the triazole ring followed by carboxylation with carbon dioxide has been reported. This approach involves the generation of a lithiated intermediate at the 4-position of the triazole ring, which is then treated with CO2 to form the carboxylic acid.

Detailed Procedure

The triazole precursor is dissolved in an aprotic solvent such as THF and cooled.

A strong base such as n-butyllithium or lithium diisopropylamide (LDA) is added to generate the lithiated intermediate.

Carbon dioxide gas is introduced at low temperature to quench the lithiated species, forming the carboxylated product.

Acidification and work-up yield the desired triazole-4-carboxylic acid.

Note: This method is more commonly applied to 1,2,4-triazole derivatives but can be adapted for 1,2,3-triazoles with appropriate conditions

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenated triazole + Grignard + CO2 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2, acid work-up | Good yields, scalable, selective substitution | Requires handling of organometallics, low temperatures |

| Azide-Alkyne Cycloaddition (CuAAC) | 2-methylphenyl azide, propargyl carboxylic acid, Cu(I) catalyst, mild conditions | High regioselectivity, mild conditions, versatile | Requires azide synthesis, copper catalyst removal |

| Lithiation and CO2 insertion | Triazole precursor, n-butyllithium or LDA, CO2 | Direct carboxylation, applicable to various triazoles | Sensitive reagents, requires low temperature |

Research Findings and Notes

The halogenated triazole method provides a practical route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with moderate to good yields (49–64%) and is amenable to various substituents on the 1-position, including 2-methylphenyl groups.

The CuAAC method is widely used for synthesizing triazole derivatives with high regioselectivity and is adaptable for introducing carboxylic acid groups directly via propargyl carboxylic acid or related alkynes.

The lithiation and carboxylation strategy is more specialized and requires stringent conditions but can be used to functionalize the triazole ring at specific positions.

The choice of method depends on available starting materials, desired substituents, and scale of synthesis.

化学反应分析

Types of Reactions: 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The phenyl ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

科学研究应用

Synthesis of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of this compound typically involves the reaction of aryl azides with ethyl acetoacetate or other suitable precursors. Various methods have been reported for the efficient synthesis of triazole derivatives, which can then be converted into carboxylic acids through hydrolysis or other chemical transformations. For instance, the synthesis pathway often includes acylation reactions followed by cyclization processes that yield the desired triazole structure .

Anticancer Activity

Research indicates that this compound exhibits moderate anticancer activity against several cancer cell lines, including melanoma, colon cancer, and breast cancer. In particular, derivatives of this compound have been shown to enhance anticancer effects when combined with other functional groups such as quinolines or oxadiazoles .

A study highlighted that certain synthesized triazoles demonstrated significant cytotoxicity against leukemia and breast cancer cell lines. The presence of specific substituents on the triazole ring was found to enhance the potency of these compounds .

Antimicrobial Properties

The triazole ring is known for its antifungal properties, and derivatives like this compound have been evaluated for their efficacy against various fungal pathogens. These compounds may serve as potential candidates for antifungal agents due to their ability to disrupt fungal cell wall synthesis .

Drug Development

Due to its biological activity profile, this compound is being investigated for its potential use in drug formulations targeting cancer and fungal infections. Its structural versatility allows for modifications that can enhance pharmacological properties while reducing toxicity .

Reference Standards in Research

This compound is also used as a reference standard in pharmaceutical testing and quality control processes. Its well-defined chemical properties make it suitable for analytical studies aimed at evaluating the stability and efficacy of new drug formulations .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound has potential uses in agriculture as a pesticide or fungicide. The triazole structure is known for its ability to inhibit biosynthetic pathways in fungi, making it a candidate for developing agricultural chemicals that protect crops from fungal diseases .

Case Studies and Research Findings

作用机制

The mechanism of action of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects.

相似化合物的比较

Key Insights :

Key Insights :

生物活性

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity based on recent research findings.

Anticancer Activity

Research has demonstrated that various 1,2,3-triazole derivatives exhibit significant anticancer properties. In a study evaluating the anticancer activity of several triazole compounds, it was found that some derivatives showed moderate activity against multiple cancer cell lines including melanoma, colon, and breast cancer. The compound's activity was assessed using the National Cancer Institute's NCI60 cell line panel, where it displayed promising results:

| Compound | Disease | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| UACC-62 | -5.48 | ||

| Ovarian cancer | OVCAR-4 | -5.52 | |

| Renal cancer | CAKI-1 | -5.33 | |

| Prostate cancer | PC-3 | -5.37 | |

| Breast cancer | BT-549 | -5.40 | |

| MDA-MB-468 | -5.70 |

The presence of specific substituents on the triazole ring significantly influenced the activity levels against these cell lines .

Anti-inflammatory and Antioxidant Properties

Beyond anticancer effects, this compound has also been studied for its anti-inflammatory and antioxidant activities. For instance, certain derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

These findings indicate that modifications to the triazole structure can enhance its anti-inflammatory efficacy .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been a focus of research. A study demonstrated that specific triazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of the triazole moiety may enhance the efficacy of antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring can lead to substantial differences in potency against various biological targets:

- Electron-donating groups generally enhance activity.

- Positioning of substituents plays a critical role; for example, para-substituted compounds often show reduced activity compared to meta or ortho positions.

This information is vital for guiding future synthesis and development of more effective compounds .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Anticancer Screening : A study conducted by the National Cancer Institute evaluated various triazoles and identified several with notable anticancer properties across multiple cell lines.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of triazoles showed promising results in inhibiting COX enzymes.

- Antimicrobial Testing : Research into antimicrobial activities revealed that certain triazole derivatives effectively inhibited pathogenic bacterial strains.

These case studies underscore the versatility and potential therapeutic applications of this compound class.

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how are they optimized for yield?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, phenylacetylene derivatives react with sodium azide and methyl iodide in the presence of copper iodide to form the triazole core . Subsequent oxidation of intermediates (e.g., aldehydes) using agents like KMnO₄ or CrO₃ yields the carboxylic acid moiety. Optimization involves adjusting catalyst loading (e.g., 10 mol% CuI), temperature (60–80°C), and reaction time (12–24 hours) to achieve yields >70% .

Q. How is the structural identity of this compound confirmed in academic research?

- Analytical Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.003 Å) and dihedral angles to confirm the triazole ring geometry and substituent orientation .

- NMR/FTIR :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (triazole protons) and δ 2.5 ppm (methyl group).

- FTIR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O), 3100–3200 cm⁻¹ (aromatic C–H) .

- Melting point analysis : Consistency with literature values (e.g., 212–216°C) validates purity .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

- Case Study : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic effects or impurities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR spectra to validate experimental observations . For example, calculated ¹³C NMR shifts for the carboxylic carbon (δ ~170 ppm) match experimental data within ±2 ppm, confirming assignments .

Q. What strategies improve regioselectivity in triazole ring formation during synthesis?

- Mechanistic Insights :

- Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) catalysts yield 1,5-isomers. For 1-(2-methylphenyl) derivatives, CuI in DMF at 70°C achieves >90% regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproduct formation .

Q. How do steric and electronic effects of the 2-methylphenyl group influence reactivity?

- Steric hindrance : The ortho-methyl group reduces nucleophilic attack at the triazole’s 4-position, directing functionalization to the 5-position.

- Electronic effects : Electron-donating methyl groups increase electron density on the triazole ring, enhancing electrophilic substitution rates by 20–30% compared to unsubstituted analogs .

Q. What protocols address low yields in carboxylation steps?

- Troubleshooting :

- Oxidation conditions : Switching from CrO₃ (harsh, ~50% yield) to TEMPO/NaClO₂ (mild, ~80% yield) minimizes over-oxidation .

- Protecting groups : Use tert-butyl esters during synthesis to prevent side reactions, followed by acidic deprotection (TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。